molecular formula C16H20FN3 B13824185 Pyridine, 2-((p-fluorobenzyl)(2-(dimethylamino)ethyl)amino)- CAS No. 396-59-8

Pyridine, 2-((p-fluorobenzyl)(2-(dimethylamino)ethyl)amino)-

Cat. No.: B13824185
CAS No.: 396-59-8
M. Wt: 273.35 g/mol
InChI Key: VKMKSMCOLOJDJQ-UHFFFAOYSA-N
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Description

2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine is a chemical compound with the molecular formula C₁₆H₂₀FN₃. It is known for its unique structure, which includes a pyridine ring substituted with a p-fluorobenzyl and a dimethylaminoethyl group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine typically involves the reaction of p-fluorobenzyl chloride with 2-dimethylaminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then reacted with 2-chloropyridine to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine
  • N’,N’-Dimethyl-N-(p-fluorobenzyl)-N-(2-pyridyl)ethylenediamine
  • Ethylenediamine, N’,N’-dimethyl-N-(p-fluorobenzyl)-N-(2-pyridyl)

Uniqueness

2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a pyridine ring with a p-fluorobenzyl and dimethylaminoethyl group makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of 2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

396-59-8

Molecular Formula

C16H20FN3

Molecular Weight

273.35 g/mol

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C16H20FN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3

InChI Key

VKMKSMCOLOJDJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2

Origin of Product

United States

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